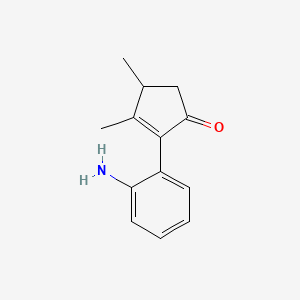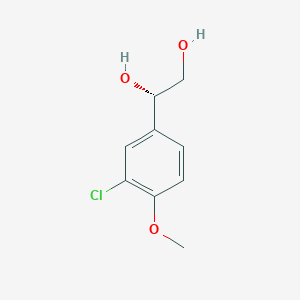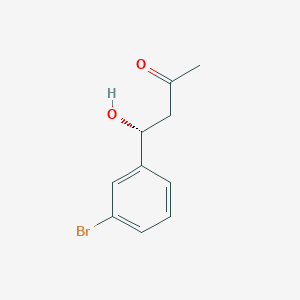![molecular formula C21H18ClNO2 B12598199 5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide CAS No. 648923-93-7](/img/structure/B12598199.png)
5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide is an organic compound with the chemical formula C22H19ClNO2. This compound is known for its unique structure, which includes a chlorinated benzamide group and a biphenyl moiety. It is a solid at room temperature and is used in various biochemical research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2’-methyl[1,1’-biphenyl]-3-ylmethanol.
Esterification: The 5-chloro-2-hydroxybenzoic acid is esterified with methanol to form the corresponding methyl ester.
Amidation: The methyl ester is then reacted with 2’-methyl[1,1’-biphenyl]-3-ylmethanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted benzamides.
Aplicaciones Científicas De Investigación
5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also affects various signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-hydroxy-N-(phenylmethyl)benzamide
- 5-Chloro-2-hydroxy-N-(2-methylphenyl)benzamide
- 5-Chloro-2-hydroxy-N-(3-methylphenyl)benzamide
Uniqueness
5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide is unique due to its biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it more effective in certain applications compared to similar compounds.
Propiedades
Número CAS |
648923-93-7 |
|---|---|
Fórmula molecular |
C21H18ClNO2 |
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-[[3-(2-methylphenyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H18ClNO2/c1-14-5-2-3-8-18(14)16-7-4-6-15(11-16)13-23-21(25)19-12-17(22)9-10-20(19)24/h2-12,24H,13H2,1H3,(H,23,25) |
Clave InChI |
FREVIWUUGRHAML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane](/img/structure/B12598116.png)
![Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12598118.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12598132.png)

![8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B12598142.png)
![({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene](/img/structure/B12598144.png)

![7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12598161.png)
![4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide](/img/structure/B12598167.png)
![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)

![N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12598182.png)
